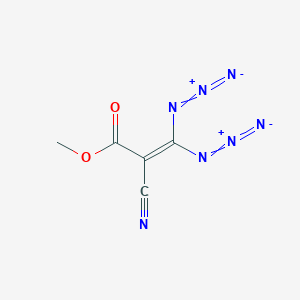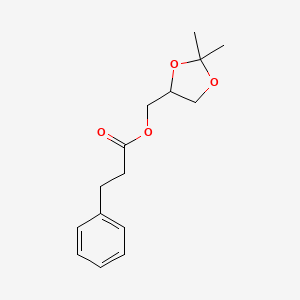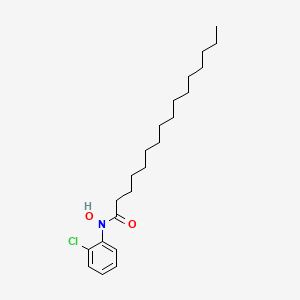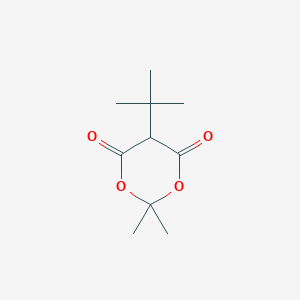-lambda~5~-phosphane CAS No. 83438-72-6](/img/structure/B14428033.png)
Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis[bis(trimethylsilyl)methylene]phosphorane is a unique organophosphorus compound characterized by the presence of both chlorobis and bis(trimethylsilyl)methylene groups. This compound is known for its versatility in organic synthesis and its role as a reagent in various chemical reactions. Its structure allows it to participate in a wide range of chemical transformations, making it valuable in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis[bis(trimethylsilyl)methylene]phosphorane typically involves the reaction of bis(trimethylsilyl)methane with a phosphorus-containing reagent under controlled conditions. One common method involves the use of sodium amide and bis(trimethylsilyl)amine in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and air from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for Chlorobis[bis(trimethylsilyl)methylene]phosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
化学反応の分析
Types of Reactions
Chlorobis[bis(trimethylsilyl)methylene]phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form phosphines and other reduced phosphorus species.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with Chlorobis[bis(trimethylsilyl)methylene]phosphorane include Grignard reagents, alkenyl bromides, and other nucleophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Chlorobis[bis(trimethylsilyl)methylene]phosphorane depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of bis(trimethylsilyl) allyl compounds .
科学的研究の応用
Chlorobis[bis(trimethylsilyl)methylene]phosphorane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound’s unique reactivity makes it useful in the modification of biomolecules for various biological studies.
作用機序
The mechanism of action of Chlorobis[bis(trimethylsilyl)methylene]phosphorane involves its ability to act as a Lewis base, donating electrons to other molecules and forming strong bonds with them. This electron-donating capability allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Chlorobis[bis(trimethylsilyl)methylene]phosphorane can be compared with other similar compounds, such as:
Bis(trimethylsilyl)chloromethane: This compound is similar in structure but lacks the phosphorus atom, making it less versatile in certain reactions.
Bis(trimethylsilyl)methyl magnesium chloride: This Grignard reagent is used in similar types of reactions but has different reactivity due to the presence of magnesium.
The uniqueness of Chlorobis[bis(trimethylsilyl)methylene]phosphorane lies in its combination of chlorobis and bis(trimethylsilyl)methylene groups, which provide it with a distinct reactivity profile and make it valuable in a wide range of chemical applications.
特性
CAS番号 |
83438-72-6 |
|---|---|
分子式 |
C14H36ClPSi4 |
分子量 |
383.20 g/mol |
InChI |
InChI=1S/C14H36ClPSi4/c1-17(2,3)13(18(4,5)6)16(15)14(19(7,8)9)20(10,11)12/h1-12H3 |
InChIキー |
BGYILUMUPBQNBZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=P(=C([Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)


![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)






